Tenofovir disoproxil succinate

Pharmacokinetics Bioequivalence Generic drug development

Generic drug developers face IP and formulation challenges with tenofovir prodrugs. Tenofovir disoproxil succinate (CAS 1637632-97-3) is a regulatory-approved API alternative to the fumarate salt. - **Clinically Bridged:** NCT02920931 confirms bioequivalence to Viread® (fumarate) for 245 mg tablets. - **Regulatory Ready:** Recognized by ANSM, Läkemedelsverket; supported by active DMFs and CEPs. - **Formulation Fit:** Compatible with efavirenz+emtricitabine FDCs; multiple polymorphs (ULT-1 to ULT-4) available.

Molecular Formula C23H36N5O14P
Molecular Weight 637.5 g/mol
CAS No. 1637632-97-3
Cat. No. B12774426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir disoproxil succinate
CAS1637632-97-3
Molecular FormulaC23H36N5O14P
Molecular Weight637.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(CC(=O)O)C(=O)O
InChIInChI=1S/C19H30N5O10P.C4H6O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H2,(H,5,6)(H,7,8)/t14-;/m1./s1
InChIKeyCCGIINMVANPRGB-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenofovir Disoproxil Succinate: Solid Form & Regulatory Overview


Tenofovir disoproxil succinate (CAS 1637632-97-3) is a solid-form salt of the nucleotide reverse transcriptase inhibitor (NRTI) prodrug tenofovir disoproxil, wherein the free base is combined with succinic acid in a 1:1 stoichiometric ratio [1]. This compound is a member of a broader class of tenofovir disoproxil salts with weak organic acids, which includes the fumarate, L-tartrate, oxalate, saccharate, citrate, and salicylate forms, all disclosed in the same patent family for solid form innovation [2]. The molecular formula is C23H36N5O14P, with an average molecular mass of 637.53 Da . The succinate salt form has been granted regulatory approval in multiple jurisdictions as the active pharmaceutical ingredient (API) basis for generic tenofovir disoproxil 245 mg film-coated tablet products, distinct from the innovator fumarate salt form [3].

Tenofovir Disoproxil Succinate: Key Differences from Fumarate


Tenofovir disoproxil fumarate (TDF, CAS 202138-50-9) and tenofovir disoproxil succinate (CAS 1637632-97-3) are distinct molecular entities with different counterions and solid-state properties, and they cannot be substituted without formal demonstration of bioequivalence [1]. While both salts deliver the same active tenofovir moiety upon in vivo hydrolysis, the pharmaceutical and regulatory paradigm requires that each salt form undergo independent pharmacokinetic bridging studies to establish therapeutic equivalence [2]. The succinate salt form was developed and patented as a distinct solid form, enabling formulation flexibility and potentially differentiated stability or processing characteristics [3]. Consequently, a procurement decision that selects the succinate form over the fumarate form is a regulatory and manufacturing pathway choice, not a simple commodity substitution. The quantitative evidence below establishes the specific dimensions along which the succinate form demonstrates verifiable parity or differentiation relative to the fumarate comparator.

Tenofovir Disoproxil Succinate: Comparative Evidence for API Selection


Bioequivalence of Succinate vs. Fumarate Formulation

In a randomized, open-label, single-dose, two-way crossover clinical study (NCT02920931) conducted in healthy male volunteers, the pharmacokinetic parameters of a tenofovir disoproxil tablet formulated with the succinate salt (BR-TND) were directly compared to those of the reference innovator product Viread (tenofovir disoproxil fumarate) [1]. The study evaluated systemic exposure to tenofovir following oral administration of both formulations. The geometric mean ratios (GMR) for AUC(0-t) and Cmax fell within the standard regulatory bioequivalence acceptance range of 0.80–1.25, thereby establishing that the succinate salt formulation is therapeutically interchangeable with the fumarate salt reference product at an equivalent tenofovir disoproxil dose [2]. This head-to-head clinical comparison provides the foundational evidence that procurement of succinate-based API can yield a finished product with systemic tenofovir exposure equivalent to the branded fumarate reference.

Pharmacokinetics Bioequivalence Generic drug development

Distinct Solid Form Patent Estate vs. Fumarate

The patent literature establishes tenofovir disoproxil succinate as a novel solid form composition-of-matter distinct from the previously known tenofovir disoproxil fumarate (TDF). U.S. Patent Application Publication No. US 2011/0009368 A1 and its European counterpart EP 2220098 A2 explicitly disclose and claim tenofovir disoproxil succinate as one of several solid forms of tenofovir disoproxil combined with weak organic acids, including crystalline forms designated TDSU ULT-1, TDSU ULT-2, TDSU ULT-3, and TDSU ULT-4 [1]. The patent family, filed in December 2008, describes these succinate forms as providing alternative solid-state options for pharmaceutical formulation. In contrast, tenofovir disoproxil fumarate (TDF) is the subject of earlier foundational patents (U.S. Pat. Nos. 5,935,946, 5,922,695, 5,977,089, 6,043,230, 6,069,249) with distinct composition-of-matter and use claims [2]. This patent differentiation means that succinate salt API may be sourced and formulated under a different intellectual property framework, a material consideration for procurement in jurisdictions where fumarate salt patents have expired while succinate salt patent estates may confer additional freedom-to-operate or, conversely, may present different licensing requirements [3].

Solid-state chemistry Patent landscape Pharmaceutical IP

Regulatory Approval of Succinate API

Tenofovir disoproxil succinate received its first regulatory approval in the Netherlands on March 11, 2016, as an active pharmaceutical ingredient for the treatment of HIV infection [1]. This approval date provides a definitive regulatory milestone that distinguishes the succinate form from the earlier fumarate form, which was first approved in the United States in 2001 [2]. The succinate salt has subsequently been incorporated into multiple marketed generic products across European markets, including TENOVIRAL (Albania) and ICTADY (Austria), as well as fixed-dose combination products containing efavirenz and emtricitabine that are marketed under various national brand names [3]. The French national medicines agency (ANSM) formally recognizes the succinate salt as belonging to the same generic group as the fumarate salt for the purpose of substitution at the pharmacy level, with both salts considered bioequivalent at the 245 mg tenofovir disoproxil dose [4].

Regulatory affairs API approval Generic drug registration

Fixed-Dose Combinations with Efavirenz & Emtricitabine

The succinate salt of tenofovir disoproxil has been successfully formulated and approved as part of fixed-dose combination (FDC) products containing efavirenz 600 mg and emtricitabine 200 mg with tenofovir disoproxil 245 mg (as succinate) [1]. These triple-combination film-coated tablets are marketed in multiple European countries, including products registered under the Krka brand name, and represent a therapeutically equivalent alternative to the fumarate-based FDC innovator product (Atripla) [2]. The European patent specification for solid forms of tenofovir disoproxil explicitly contemplates the use of the succinate salt form in combination with efavirenz and emtricitabine [3]. The availability of approved FDC products containing the succinate salt form demonstrates that this salt is formulation-compatible with common antiretroviral co-agents and can be manufactured into stable, bioequivalent combination tablets at commercial scale.

Fixed-dose combination Formulation compatibility HIV therapy

Tenofovir Disoproxil Succinate: Application Scenarios


Generic Single-Entity Tablet Development

Based on the clinical bioequivalence study (NCT02920931) demonstrating that the succinate salt formulation (BR-TND) yields systemic tenofovir exposure equivalent to Viread (fumarate salt) [1], the succinate API is directly applicable for development of generic tenofovir disoproxil 245 mg tablets. The regulatory recognition of the succinate salt within the same generic group as the fumarate reference product by agencies including ANSM (France) and Läkemedelsverket (Sweden) provides a clear pathway for abbreviated new drug applications (ANDAs) or marketing authorization applications in jurisdictions that accept bioequivalence bridging [2]. Procurement of succinate API for this application is supported by the availability of multiple Drug Master Files (DMFs) and Certificates of Suitability (CEPs) from established manufacturers .

HIV Fixed-Dose Combination Therapy

The succinate salt is approved in multiple European markets as a component of triple-combination FDC products containing efavirenz 600 mg, emtricitabine 200 mg, and tenofovir disoproxil 245 mg (as succinate) [3]. This application is supported by the explicit disclosure in the solid forms patent (EP 2220098 A2) that the succinate form may be used in combination with efavirenz and emtricitabine [4], as well as by the regulatory recognition of the succinate-based FDC as therapeutically equivalent to fumarate-based FDC reference products [5]. API procurement for this scenario should prioritize manufacturers with demonstrated stability and compatibility data for the succinate salt in combination with the specified co-agents.

Freedom-to-Operate via Alternative Solid Forms

In jurisdictions where tenofovir disoproxil fumarate patent estates have expired but tenofovir disoproxil succinate may offer distinct solid form patent coverage or, conversely, where selecting a non-fumarate salt form provides a differentiated IP position, the succinate salt serves as an alternative API basis for product development [6]. The existence of multiple crystalline polymorphs of tenofovir disoproxil succinate (TDSU ULT-1 through TDSU ULT-4) further enables form selection for optimized manufacturing or stability characteristics [7]. This application is particularly relevant for generic drug developers seeking to navigate the complex patent landscape surrounding tenofovir prodrugs [8].

Bioequivalence Bridging for New Formulations

For organizations developing novel dosage forms or modified-release formulations of tenofovir disoproxil, the succinate salt API provides a starting material that has established clinical bridging data to the fumarate reference product [9]. The existence of a completed Phase 1 bioequivalence study (NCT02920931) demonstrates that the succinate salt can be formulated to achieve pharmacokinetic equivalence with the fumarate reference [10], thereby reducing the regulatory uncertainty associated with salt form changes in new product development. Procurement of succinate API with a DMF containing full pharmacokinetic and toxicological supporting data can streamline the IND/IMPD filing process for new formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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